molecular formula C17H21N3O2S B12266725 4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine

4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine

Cat. No.: B12266725
M. Wt: 331.4 g/mol
InChI Key: MJZDZNQGYVQRSW-UHFFFAOYSA-N
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Description

4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[3,2-c]pyridine ring fused with a piperidine ring, which is further connected to a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine typically involves multiple steps, including the formation of the thieno[3,2-c]pyridine core, the introduction of the piperidine ring, and the attachment of the morpholine group. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine is unique due to its specific combination of the thieno[3,2-c]pyridine core with piperidine and morpholine rings. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

morpholin-4-yl-(1-thieno[3,2-c]pyridin-4-ylpiperidin-3-yl)methanone

InChI

InChI=1S/C17H21N3O2S/c21-17(19-7-9-22-10-8-19)13-2-1-6-20(12-13)16-14-4-11-23-15(14)3-5-18-16/h3-5,11,13H,1-2,6-10,12H2

InChI Key

MJZDZNQGYVQRSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC3=C2C=CS3)C(=O)N4CCOCC4

Origin of Product

United States

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